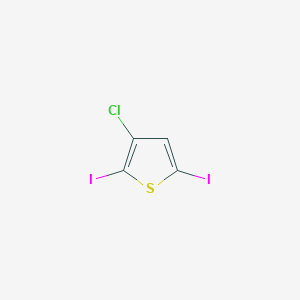

3-Chloro-2,5-diiodo-thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2,5-diiodo-thiophene is a chemical compound with the molecular formula C4HClI2S . It is a liquid at room temperature and is stored in a refrigerator .

Synthesis Analysis

The synthesis of 3-Chloro-2,5-diiodo-thiophene and similar compounds often involves the use of halogen dance (HD) reactions . This method involves the rearrangement of halogenated heteroaromatic compounds with LDA to form lithiated intermediates . The reaction is driven by the formation of the most stable Li-intermediate, with the lithium atom residing at the most acidic C–H position .

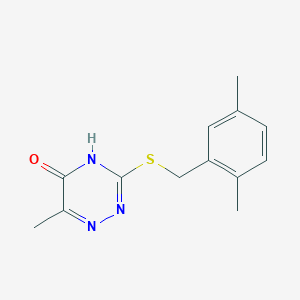

Molecular Structure Analysis

The molecular structure of 3-Chloro-2,5-diiodo-thiophene is represented by the InChI code 1S/C4HClI2S/c5-2-1-3 (6)8-4 (2)7/h1H . The compound has a molecular weight of 370.38 .

Physical And Chemical Properties Analysis

3-Chloro-2,5-diiodo-thiophene is a liquid at room temperature . The compound has a molecular weight of 370.38 .

Wissenschaftliche Forschungsanwendungen

Materials Science and Polymer Research

Thiophene derivatives are extensively studied for their applications in materials science, particularly in the development of conductive polymers and organic electronics. For instance, poly(3-hexylthiophene) (P3HT), a polymer closely related to the thiophene family, demonstrates enhanced field-effect mobilities when spin-coated from high-boiling-point solvents, indicating its potential in field-effect transistors and organic solar cells (Chang et al., 2004). Moreover, the synthesis of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene illustrates the structural and electronic modulation of thiophene rings, showcasing the influence of side groups on electronic properties, which is crucial for designing advanced electronic materials (Kyushin et al., 2006).

Organic Chemistry and Synthesis

In organic chemistry, thiophene derivatives serve as key intermediates and building blocks for the synthesis of complex molecules. A novel molecular rearrangement of 1,3-dithioles to form thieno[2,3-c]thiopyranthiones underscores the versatility of thiophene derivatives in synthetic chemistry, enabling the creation of new compounds with potential applications in pharmaceuticals and materials science (Ogurtsov et al., 2005).

Photovoltaics and Solar Cells

The development of high-performance solar cells frequently involves thiophene-based polymers due to their excellent electronic properties. For example, fused tris(thienothiophene)-based electron acceptors have been synthesized, exhibiting strong near-infrared absorption, which is crucial for enhancing the efficiency of organic solar cells (Li et al., 2018). These materials demonstrate the potential of thiophene derivatives in creating more efficient and cost-effective renewable energy sources.

Electrochemistry and Sensing

Thiophene derivatives also find applications in electrochemistry and sensing, where their conductive properties can be harnessed for detecting environmental pollutants or for use in electronic devices. For instance, the synthesis and study of polythiophenes with ethylmercapto substituents have revealed their solubility and electrical conductivities, pointing towards their use in sensors and other electronic applications (Ruiz et al., 1989).

Safety and Hazards

The safety information for 3-Chloro-2,5-diiodo-thiophene includes several hazard statements: H302, H315, H319 . The compound also has several precautionary statements: P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Zukünftige Richtungen

Thiophene-based conjugated polymers, which include compounds like 3-Chloro-2,5-diiodo-thiophene, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . These compounds have been the center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . Future research will likely continue to explore the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

Wirkmechanismus

Target of Action

This compound is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom. Thiophene derivatives have gained increased interest in many fields of science and industry .

Mode of Action

It’s known that halogenated thiophenes can undergo a variety of chemical transformations, including the “halogen dance” reaction . This reaction involves the rearrangement of halogen atoms in the molecule, which can lead to the formation of new molecular structures .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As a derivative of thiophene, it may share some of the biological activities associated with other thiophene compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

3-chloro-2,5-diiodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClI2S/c5-2-1-3(6)8-4(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFUZVBBZOJEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClI2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,5-diiodo-thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)

![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843532.png)

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)